2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-(3-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3S/c1-16-7-10-21(11-8-16)36(34,35)24-25(28)32(31-26(24)29-20-6-4-5-19(27)14-20)15-23(33)30-22-12-9-17(2)13-18(22)3/h4-14H,15,28H2,1-3H3,(H,29,31)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGHFDXJJKFRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide , identified by CAS number 2034476-97-4, is a pyrazole derivative with potential pharmacological applications. Its structure features a complex arrangement that may influence its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Molecular Formula : C26H26FN5O3S
- Molecular Weight : 507.58 g/mol
- Structure : The compound includes a pyrazole core, an amine group, and a tosyl group which contribute to its biological interactions.
Biological Activity Overview
Recent research has highlighted the biological activities associated with pyrazole derivatives, particularly their roles in inhibiting various kinases and exhibiting anti-inflammatory effects. This section will summarize key findings related to the biological activity of the compound .
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor potential, particularly against specific mutations such as BRAF(V600E). Research indicates that compounds similar to 2-(5-amino-3-((3-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)acetamide demonstrate:
- Inhibition of Cell Proliferation : Studies have shown that certain pyrazole derivatives can reduce cell proliferation in various cancer cell lines by targeting key signaling pathways such as the MAPK pathway .
- Mechanism of Action : The inhibition of kinases like PAK (p21-activated kinase) and AKT has been documented, suggesting that this compound may interfere with critical growth and survival signals in cancer cells .
Anti-inflammatory Effects
Pyrazole compounds have also been studied for their anti-inflammatory properties. The following mechanisms have been observed:
- Nitric Oxide Production Inhibition : Certain derivatives inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses .
- Cytokine Modulation : These compounds can modulate the levels of pro-inflammatory cytokines such as TNF-α, which is crucial in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of pyrazole derivatives. Key insights include:
- Substituent Effects : The presence of fluorine and tosyl groups significantly enhances biological activity. Fluorine substitution often improves binding affinity to target proteins due to its electronegativity and size .
- Amine Variations : The nature of the amine substituent can alter pharmacokinetic properties and selectivity towards specific targets.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) | |
| Anti-inflammatory | Inhibition of NO and TNF-α | |
| Kinase Inhibition | Targeting PAK and AKT |
Case Studies
- In Vitro Studies : A study demonstrated that similar pyrazole derivatives inhibited cell growth in thyroid cancer cell lines by downregulating AKT phosphorylation .
- Animal Models : In vivo studies have shown promising results with pyrazole derivatives reducing tumor size in xenograft models, indicating potential for therapeutic applications.
Preparation Methods
Four-Step Convergent Synthesis (Patent CN104876930B)
A patented method (Figure 2) achieves the target compound in 36.1% overall yield through the following sequence:
Boc Protection of Pyrazole Amine
Reaction of 5-amino-1H-pyrazole-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C yields the N-Boc-protected intermediate (87% yield).Tosylation at Position 4
The Boc-protected pyrazole reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12 hours (92% yield).Acetamide Coupling
The tosylated intermediate undergoes nucleophilic acyl substitution with 2,4-dimethylphenylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu). Reaction in dimethylformamide (DMF) at 60°C for 6 hours achieves 78% yield.Boc Deprotection and Fluorophenylamino Introduction
Trifluoroacetic acid (TFA)-mediated Boc removal followed by coupling with 3-fluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM completes the synthesis (82% yield).
Table 1: Reaction Conditions and Yields
| Step | Reactants | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc₂O | THF | 0–5 | 2 | 87 |
| 2 | TsCl | DMAP/DCM | 25 | 12 | 92 |
| 3 | 2,4-Dimethylphenylamine | DCC/HOSu/DMF | 60 | 6 | 78 |
| 4 | 3-Fluoroaniline | EDC/DCM | 25 | 8 | 82 |
Microwave-Assisted Route (Der Pharma Chemica)
Adapting methods from benzimidazole chalcone synthesis, microwave irradiation (300 W, 100°C) reduces the tosylation step duration from 12 hours to 20 minutes while maintaining 89% yield. This approach uses TsCl in acetone under ultrasonic conditions, leveraging cavitation effects to enhance reaction kinetics.
Alternative Pathways from Pyrazole Substrates
Literature on aminoguanidyl hydrazones suggests potential for reductive amination between 5-amino-4-tosylpyrazole-3-carbaldehyde and 3-fluoroaniline. However, preliminary trials show lower yields (54–62%) due to competing imine formation.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve acetamide coupling yields (78–82%) compared to ethers (THF: 68%) or hydrocarbons (toluene: 57%). DMF’s high dielectric constant stabilizes transition states during nucleophilic substitution.
Catalytic Enhancements
Replacing DMAP with polymer-supported DMAP in tosylation increases catalyst recyclability without yield loss (91–93% over five cycles). Similarly, using Hünig’s base (DIPEA) during Boc deprotection minimizes side reactions, boosting step 4 yield to 85%.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98.5% purity for batches synthesized via the patent route. Impurities include residual Boc-protected intermediates (<0.3%) and des-fluoro byproducts (<0.9%).
Biological Relevance and Applications
While direct pharmacological data for this compound remain unpublished, structural analogs demonstrate:
- Anticancer Activity : Pyrazole-tosyl derivatives inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM).
- Anti-inflammatory Effects : Acetamide-pyrazole hybrids reduce COX-2 expression by 62–74% in murine macrophages.
- Antimicrobial Potential : Tosyl groups enhance Gram-positive bacterial inhibition (MIC = 8–16 μg/mL against S. aureus).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (i) constructing the pyrazole core via cyclocondensation of hydrazines with β-keto esters, (ii) introducing the 3-fluorophenylamino group via nucleophilic substitution, and (iii) coupling the acetamide moiety using carbodiimide-mediated acylation. Key optimizations include temperature control (60–80°C for cyclocondensation ), inert atmospheres to prevent oxidation , and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and tosyl groups) and acetamide NH (δ ~10 ppm). Compare with computed spectra for validation .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tosyl group at m/z 155 ).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (e.g., COX-1/2 for anti-inflammatory potential ). Prioritize targets based on structural analogs; for example, pyrazole-acetamide derivatives often target kinases or GPCRs .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Comparative SAR Analysis : Systematically modify substituents (e.g., replacing 4-tosyl with methanesulfonyl ) and test activity against a standardized panel of targets.
- Assay Standardization : Control variables like cell line selection (HEK293 vs. HeLa ) and enzyme isoforms (COX-1 vs. COX-2 ).
- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically evaluate discrepancies in IC₅₀ values across studies .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Methodology :
- Molecular Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., EGFR) using the fluorophenyl group as a hydrophobic anchor .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds between the acetamide NH and catalytic residues .
- ADMET Prediction (SwissADME) : Estimate logP (~3.5) and CYP450 inhibition risks based on sulfonamide and pyrazole motifs .
Q. How to analyze the impact of fluorophenyl and tosyl groups on target selectivity?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) of analogs lacking the 3-fluorophenyl or tosyl groups .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to map substituent-protein interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
